Cas no 1934413-84-9 (6-bromopyridine-2-sulfonyl fluoride)

6-bromopyridine-2-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 6-bromopyridine-2-sulfonyl fluoride
- ES-2234
- GS0227
- AT26822
- 1934413-84-9
- EN300-252994
- 6-bromopyridine-2-sulfonylfluoride
- AKOS037652529
- CS-0134079
-
- MDL: MFCD30537693
- インチ: 1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
- InChIKey: RDFVBVFJHZEHRJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=N1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 238.90519g/mol
- どういたいしつりょう: 238.90519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.4Ų
6-bromopyridine-2-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204719-250mg |
6-Bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 250mg |
¥2462 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204719-1g |
6-Bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 1g |
¥8304 | 2023-04-15 | |
Key Organics Ltd | ES-2234-10G |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | >95% | 10g |
£4099.00 | 2025-02-09 | |
Enamine | EN300-252994-0.05g |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 0.05g |
$151.0 | 2024-06-19 | |
Enamine | EN300-252994-0.1g |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 0.1g |
$225.0 | 2024-06-19 | |
Enamine | EN300-252994-1.0g |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 1.0g |
$649.0 | 2024-06-19 | |
Chemenu | CM425124-1g |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95%+ | 1g |
$944 | 2023-03-24 | |
Enamine | EN300-252994-0.25g |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 0.25g |
$321.0 | 2024-06-19 | |
Enamine | EN300-252994-0.5g |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95% | 0.5g |
$506.0 | 2024-06-19 | |
Enamine | EN300-252994-5000mg |
6-bromopyridine-2-sulfonyl fluoride |
1934413-84-9 | 95.0% | 5g |
$2525.0 | 2022-02-28 |
6-bromopyridine-2-sulfonyl fluoride 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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6-bromopyridine-2-sulfonyl fluorideに関する追加情報
Introduction to 6-bromopyridine-2-sulfonyl fluoride (CAS No. 1934413-84-9)
6-bromopyridine-2-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 1934413-84-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders. Its unique structural features, combining a brominated pyridine ring with a sulfonyl fluoride moiety, make it a valuable tool for medicinal chemists seeking to explore novel therapeutic avenues.
The bromopyridine core of this compound is a well-known scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other enzyme-targeting agents. The presence of a fluorine atom at the sulfonyl group enhances the compound's reactivity and binding affinity, making it particularly useful in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations. These attributes have positioned 6-bromopyridine-2-sulfonyl fluoride as a key building block in the synthesis of small-molecule drugs with enhanced pharmacological properties.
In recent years, there has been growing interest in the development of inhibitors for serine/threonine proteases, which play critical roles in various disease pathways, including cancer and inflammation. The sulfonyl fluoride group in 6-bromopyridine-2-sulfonyl fluoride facilitates the formation of stable covalent bonds with the active sites of these enzymes, leading to potent and selective inhibition. This has been particularly relevant in the study of proteases such as JAK kinases, which are implicated in autoimmune diseases like rheumatoid arthritis. Researchers have leveraged this compound to develop novel inhibitors that exhibit improved efficacy and reduced side effects compared to existing therapies.
Moreover, the bromine substituent on the pyridine ring allows for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. This flexibility has been exploited in the synthesis of heterocyclic compounds with potential applications in antiviral and antibacterial treatments. For instance, recent studies have demonstrated its utility in generating derivatives that target viral proteases, contributing to the development of novel antiviral agents.
The pharmaceutical industry has also explored 6-bromopyridine-2-sulfonyl fluoride as a precursor in the synthesis of central nervous system (CNS) drugs. The pyridine moiety is known to facilitate blood-brain barrier penetration, while the sulfonyl fluoride group enhances metabolic stability. This combination has led to promising results in preclinical studies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers have reported that derivatives derived from this compound exhibit significant neuroprotective effects by modulating key signaling pathways involved in neuronal survival and dysfunction.
From a synthetic chemistry perspective, 6-bromopyridine-2-sulfonyl fluoride offers several advantages due to its reactivity and compatibility with various synthetic protocols. The sulfonyl fluoride group can be selectively displaced by nucleophiles under mild conditions, allowing for precise control over molecular structure. This property has been particularly useful in library synthesis efforts aimed at identifying lead compounds for drug discovery. Additionally, its stability under storage conditions makes it a reliable reagent for industrial-scale applications.
In conclusion, 6-bromopyridine-2-sulfonyl fluoride (CAS No. 1934413-84-9) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on next-generation therapeutics. As research continues to uncover new applications for this compound, its role in drug development is expected to expand further, contributing to innovative treatments for a wide range of diseases.
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